molecular formula C16H15NO4 B434501 methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate CAS No. 352644-27-0

methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No. B434501
CAS RN: 352644-27-0
M. Wt: 285.29g/mol
InChI Key: JYIZYCSPWRVKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate, also known as MDHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDHB is a white crystalline solid that is soluble in organic solvents and is synthesized using a multistep process.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in the brain. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate in lab experiments is its high purity and yield. This makes it a reliable and consistent compound for use in experiments. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate. One area of interest is in the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is in the development of this compound-based materials for use in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is synthesized using a multistep process that involves the condensation of 2,3-dihydro-1H-inden-1-one with phthalic anhydride in the presence of a Lewis acid catalyst. This is followed by a reduction of the resulting product using sodium borohydride, and then esterification with methyl iodide to yield this compound. The overall process yields a high purity product with a yield of around 60%.

Scientific Research Applications

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been found to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
This compound has also been found to have potential applications in the field of organic electronics. It has been shown to have good electron transport properties and can be used as a potential material for the fabrication of organic field-effect transistors (OFETs).

properties

IUPAC Name

methyl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-3,6-9,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIZYCSPWRVKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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